1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Lipophilicity Physicochemical properties CNS drug design

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (CAS 872689-32-2) is a synthetic small molecule featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether linkage, and a terminal azepane ring. Its molecular formula is C₁₉H₂₃N₃OS, with a molecular weight of 341.5 g/mol and a computed XLogP3-AA of 3.4, placing it in a moderate lipophilicity range often associated with CNS or intracellular target permeability.

Molecular Formula C19H23N3OS
Molecular Weight 341.47
CAS No. 872689-32-2
Cat. No. B2406637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
CAS872689-32-2
Molecular FormulaC19H23N3OS
Molecular Weight341.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
InChIInChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3
InChIKeyBYOVGQPPDDENNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (872689-32-2): Structural Identity and Physicochemical Baseline


1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (CAS 872689-32-2) is a synthetic small molecule featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether linkage, and a terminal azepane ring [1]. Its molecular formula is C₁₉H₂₃N₃OS, with a molecular weight of 341.5 g/mol and a computed XLogP3-AA of 3.4, placing it in a moderate lipophilicity range often associated with CNS or intracellular target permeability [1]. The compound lacks hydrogen bond donors (HBD = 0) and possesses four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 71.4 Ų, which is within the range generally correlated with favorable oral absorption [1].

Why 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone Cannot Be Interchanged with Its Closest Analogs Without Empirical Validation


Within the class of pyridazine-3-yl thioether acetamides, small structural changes can drastically alter target binding, selectivity, and pharmacokinetics. The p-tolyl substituent on the pyridazine ring differentiates this compound from analogs bearing heteroaryl (e.g., furanyl), halogenated phenyl, or methoxyphenyl groups [1][2]. A close analog, 1-(azepan-1-yl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone, shows measurable but weak binding to polyadenylate-binding protein 1 (IC₅₀ > 100 µM) and eukaryotic translation initiation factor 4H (IC₅₀ ~69.4 µM) in high-throughput screens [2]. Whether the p-tolyl replacement improves potency, selectivity, or metabolic stability cannot be inferred without direct comparative data, but the electronic and steric differences between a 4-methylphenyl and a 2-furyl group are sufficient to preclude generic substitution [2]. Procurement decisions must therefore consider that even structurally near-identical compounds may exhibit divergent biological profiles.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (872689-32-2) Against Closest Analogs


Lipophilicity Advantage of p-Tolyl vs. Furanyl Analog: Impact on Predicted Membrane Permeability

The target compound (p-tolyl derivative) has a computed XLogP3-AA of 3.4, which is higher than the XLogP3-AA of 3.1 for the furanyl analog (CID 7207196) [1][2]. This difference of +0.3 log units suggests a modestly increased lipophilicity, which theoretically enhances passive membrane permeability. However, all values fall within the CNS-permeable range (1–5), and no experimental permeability or efflux ratio data exist to confirm a functional advantage.

Lipophilicity Physicochemical properties CNS drug design

Comparative Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability

Both the target p-tolyl compound and the furanyl analog have an identical TPSA of 71.4 Ų [1][2]. This value falls below the generally accepted threshold of 140 Ų for oral bioavailability. The near-identity indicates that the p-tolyl substitution does not alter the hydrogen-bonding capacity of the scaffold relative to the furanyl variant. Thus, no TPSA-based differentiation for oral absorption is present.

TPSA Oral bioavailability prediction Drug-likeness

Hydrogen Bond Donor Count Differentiation from N-Phenyl Analogs

The target compound has zero hydrogen bond donors (HBD = 0), whereas close analogs such as 2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide (CAS 70391-28-5) possess two HBDs from the primary amide group [1]. The absence of HBDs in the target compound is structurally linked to the azepane-capped tertiary amide, which eliminates the donor potential. This property is associated with improved passive CNS penetration as per the Eisenberg scaling, where HBD ≤ 2 is favorable [1].

Hydrogen bonding CNS penetration Drug design

Bioactivity Gap: Weak Target Engagement Observed for Furanyl Analog – Implications for p-Tolyl Optimization Potential

The closest biologically profiled analog, 1-(azepan-1-yl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone (BDBM73196), exhibits weak inhibition of polyadenylate-binding protein 1 (IC₅₀ > 100,000 nM) and eukaryotic translation initiation factor 4H (IC₅₀ = 69,400 nM) [1]. No bioassay data exist for the p-tolyl derivative. The observed activity of the furanyl analog establishes that the core scaffold can engage these RNA-binding proteins, albeit weakly. The p-tolyl group's increased hydrophobicity may enhance binding if the target pocket accommodates a larger, more lipophilic substituent, but this remains hypothetical without direct measurement.

PABPC1 EIF4H Translation inhibition Structure-activity relationship

Procurement-Relevant Application Scenarios for 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone


Exploratory Structure-Activity Relationship (SAR) Studies Targeting RNA-Binding Proteins

Given the weak but confirmable engagement of the azepane-pyridazine-thioether scaffold with PABPC1 and EIF4H (IC₅₀ ~69 µM for the furanyl analog) [1], the p-tolyl variant is a logical extension for SAR exploration. Its computed higher lipophilicity (XLogP3-AA = 3.4) and zero HBD count make it a candidate for improving potency through enhanced hydrophobic interactions or passive cell permeability. Researchers should procure this compound when testing whether the p-tolyl replacement enhances binding affinity relative to the furanyl or other heteroaryl analogs.

CNS-Penetrant Chemical Probe Development

The compound's calculated properties (MW = 341.5, TPSA = 71.4 Ų, HBD = 0, XLogP3-AA = 3.4) place it within the favorable range for CNS penetration according to multiparameter optimization (MPO) scores [1]. Its structural differentiation from primary amide analogs (HBD = 2) that may be efflux transporter substrates supports its selection for in vitro permeability and transporter assays when a brain-penetrant pyridazine-thioether scaffold is desired .

Antifungal or Crop-Protection Lead Diversification Based on Pyridazine-Thioamide Motifs

Patents from Bayer AG have disclosed pyridazine (thio)amides with fungicidal activity [1]. Although the target compound is not explicitly claimed, its structural elements (pyridazine-3-yl thioether with terminal azepane) overlap with generic formulas in WO2023/0054449. For agricultural chemistry groups, this compound offers a differentiated substitution pattern (p-tolyl at pyridazine C6) not exemplified in the patent, potentially avoiding existing IP while exploring novel spectrum or resistance-breaking activity.

Computational Modeling and Pharmacophore Validation

With no experimental bioactivity data, this compound serves as a valuable test case for computational target prediction and pharmacophore refinement. Its distinct lipophilic, steric, and electronic profile versus close analogs (e.g., furanyl, methoxyphenyl, chloro-phenyl variants) allows modelers to prospectively rank substituent effects, guiding synthesis toward high-value targets before committing wet-lab resources [1].

Quote Request

Request a Quote for 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.